Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-
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Overview
Description
Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl- is a complex organic compound that belongs to the indole family. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes a methanone group attached to a 5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl moiety.
Preparation Methods
The synthesis of Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl- typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The methoxy and phenyl groups are then introduced through subsequent reactions, often involving palladium-catalyzed cross-coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl- involves its interaction with various molecular targets. The indole moiety is known to bind to multiple receptors and enzymes, modulating their activity . This compound can inhibit or activate specific pathways, leading to its diverse biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl- can be compared with other indole derivatives such as:
Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-: This compound has a similar structure but with a chloro and methylamino group instead of methoxy and phenylmethyl groups.
Methanone, [4-(dimethylamino)phenyl]phenyl-: This compound features a dimethylamino group, which alters its chemical and biological properties.
The uniqueness of Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
57168-09-9 |
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Molecular Formula |
C29H23NO2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(1-benzyl-5-methoxy-2-phenylindol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C29H23NO2/c1-32-24-17-18-26-25(19-24)27(29(31)23-15-9-4-10-16-23)28(22-13-7-3-8-14-22)30(26)20-21-11-5-2-6-12-21/h2-19H,20H2,1H3 |
InChI Key |
BAIJJFKPZGTZCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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